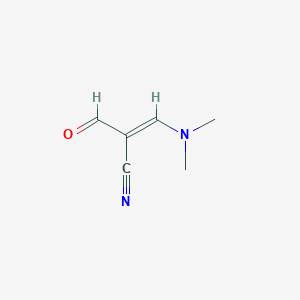
Benzyl caffeate
説明
Benzyl caffeate is a compound that can be associated with various chemical reactions and synthesis methods, as well as possessing certain physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can be extrapolated to understand this compound.
Synthesis Analysis
The synthesis of related caffeic acid derivatives can be achieved through electrochemical methods, as demonstrated in the synthesis of 6-arylsulfonyl caffeic acid derivatives. This process involves the anodic oxidation of caffeic acid in the presence of sodium benzenesulfinate in aqueous solution, leading to the formation of o-benzoquinone which then undergoes Michael-addition to produce the desired derivatives . Additionally, the use of caffeine as a catalyst in the synthesis of complex organic molecules, such as benzo[a]pyrano[2,3-c]phenazine derivatives, suggests that similar catalytic methods could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular interactions of caffeine with benzoic acid and its derivatives have been studied, revealing the formation of complexes with varying solubility based on the substituents present on the benzoic acid . This suggests that the molecular structure of this compound could similarly engage in complex formation, potentially influencing its solubility and stability.
Chemical Reactions Analysis
Caffeic acid derivatives can undergo various chemical reactions, including oxidative coupling to form lignans and neolignans . The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of the reactions. For instance, the reaction of caffeine with benzoyl peroxide leads to alkylation, indicating that this compound may also participate in radical-mediated alkylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. For example, the electrochemical properties of caffeic acid derivatives are explored through the modification of electrodes for analytical purposes, such as the determination of caffeine content . The solubility and stability constants of caffeine complexes with benzoic acid derivatives provide insights into the potential solubility behavior of this compound . Furthermore, the anti-inflammatory activities of new caffeoyl derivatives isolated from Ilex kaushue suggest that this compound may also exhibit biological activities .
科学的研究の応用
Anti-inflammatory Properties
Benzyl caffeate, along with other caffeic acid derivatives, demonstrates significant anti-inflammatory actions. A study showed that this compound inhibited nitrite accumulation in macrophages stimulated with lipopolysaccharides, which is indicative of its anti-inflammatory effects. Furthermore, in vivo experiments with mice revealed that pre-treatment with this compound could inhibit paw edema and reduce levels of inflammatory cytokines like IL-1β. This suggests its potential use in inflammatory disorders (da Cunha et al., 2004).
Antiproliferative Activities
Several studies have identified this compound as having potent antiproliferative activities against various cancer cell lines. For instance, research on Chinese propolis constituents found that this compound showed strong antiproliferative activity, particularly against colon carcinoma cell lines (Usia et al., 2002). Similarly, research on Netherlands propolis indicated that this compound, along with other caffeates, had significant antiproliferative effects, suggesting its role as a potential anticancer agent (Banskota et al., 2002).
Free Radical Scavenging and Inhibition of Cytochrome P450 Activities
This compound has been found to scavenge free radicals effectively and inhibit the catalytic activity of cytochrome P450 enzymes, particularly CYP1A2. This could have implications in preventing chemical carcinogenesis and in understanding its antioxidant properties (Jaikang et al., 2011).
将来の方向性
作用機序
Target of Action
Benzyl caffeate has been found to exhibit anti-proliferative activity against murine colon cancer cell line 26-L5 . It acts on tyrosine protein kinase (TPK), lipoxygenase, and cyclooxygenase pathways .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, it has been found to inhibit angiogenesis via human umbilical vein endothelial cells (HUVECs)-based tube formation by inducing apoptosis and antiproliferative effects on endothelial cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce apoptosis via pro-apoptotic signaling, activating caspase-9, caspase-3, and leading to the cleavage of PARP and lamin A/C . Additionally, it inhibits the c-Raf/MEK/ERK signaling pathway, thereby suppressing angiogenesis .
Pharmacokinetics
While specific pharmacokinetic data on this compound is limited, studies on related compounds such as bornyl caffeate provide some insights. Bornyl caffeate was found to follow a three-compartment open model, with a time to peak concentration (Tmax) of 0.53 hours and a maximum plasma concentration (Cmax) of 409.33 ng/mL . It displayed an increased half-life of elimination (T1/2β), area under the concentration time curve from 0 to t (AUC0–t), and area under the concentration time curve from 0 to ∞ (AUC0–∞), a decreased half-life of absorption (T1/2α), and an identical Cmax compared to original caffeic acid .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and the inhibition of angiogenesis . It also exhibits anti-proliferative effects on certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the composition of phytochemical constituents in propolis, where this compound is found, varies depending on the bee species, geographical location, botanical source, and environmental conditions
特性
IUPAC Name |
benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107843-77-6 | |
| Record name | Benzyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL CAFFEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



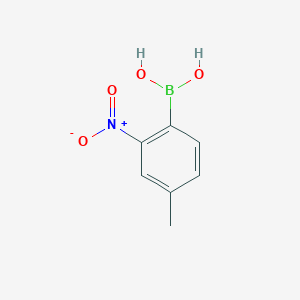
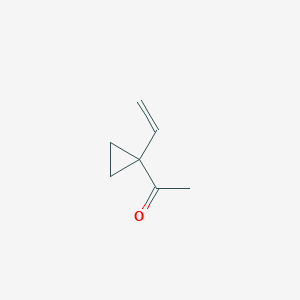
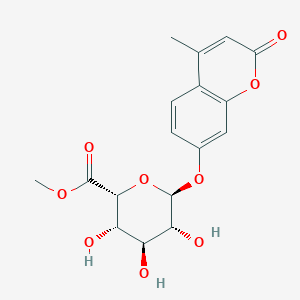
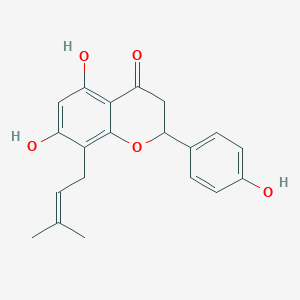
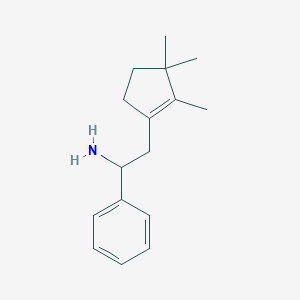
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)

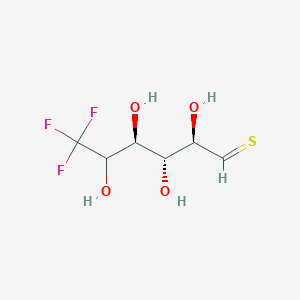

![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)


